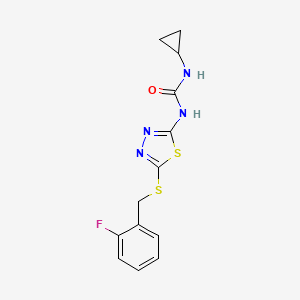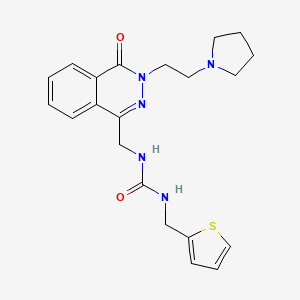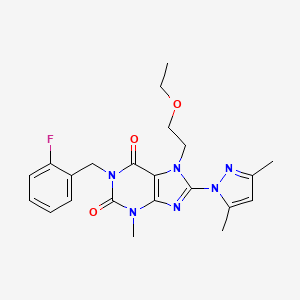![molecular formula C18H20N2O5S B2801501 N'-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide CAS No. 2034481-62-2](/img/structure/B2801501.png)
N'-(2H-1,3-benzodioxol-5-yl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Synthesis Analysis
These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . This is a common method used in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of these compounds is based on the indole nucleus, a privileged structural motif found in a variety of naturally occurring and synthetic molecules . The indole nucleus exhibits a broad spectrum of biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . This reaction is commonly used in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has shown that sulfur-containing heterocyclic analogs, including compounds with benzo[d][1,3]dioxol moieties, exhibit selectivity towards cancer cells, such as laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis through the activation of caspase cascade and arrest of cells in the Sub-G1 phase. Molecular docking studies suggest potential interactions with proteins like CYP1A2, enhancing drug bioavailability for chemotherapy (Haridevamuthu et al., 2023). Additionally, synthesis and spectral analysis of related compounds reveal potential for further biochemical applications (Gomaa, 2011).
HIV-1 Inhibition
Studies on 5-alkyl-6-(benzo[d][1,3]dioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones have shown significant in vitro cytotoxicity against HIV-1, with some compounds exhibiting similar or superior inhibitory potency compared to standard drugs like nevirapine. This suggests the potential of these compounds as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (Li et al., 2020).
Antitumor Activity
Novel pyrazoline derivatives containing thiophene and benzodioxol moieties have been synthesized and tested for antitumor activity. Some derivatives showed remarkable activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Insuasty et al., 2012).
Photoinitiation and Polymerization
A 1,3-benzodioxole derivative has been synthesized and examined for its capability as a caged one-component Type II photoinitiator for free radical polymerization. This research demonstrates the utility of benzodioxole derivatives in materials science, particularly in developing new materials with specific light-initiated polymerization capabilities (Kumbaraci et al., 2012).
Fluorescence Properties
The synthesis and fluorescence properties of novel 1,8-naphthlimide derivatives containing a thiophene ring have been investigated, revealing potential applications in materials science for the development of compounds with specific emission properties (Zhengneng et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The compound has been reported to exhibit anticancer activity against various cancer cell lines . Similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Action Environment
This compound may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-8-6-12(16-2-1-9-26-16)5-7-19-17(22)18(23)20-13-3-4-14-15(10-13)25-11-24-14/h1-4,9-10,12,21H,5-8,11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCZUVSXJFVMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2801420.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2801421.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B2801423.png)


![1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2801427.png)
![1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2801428.png)

![ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate](/img/structure/B2801430.png)
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2801432.png)


![6-Chloro-2-methyl-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2801440.png)
